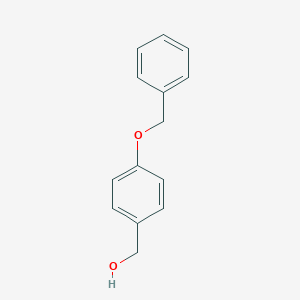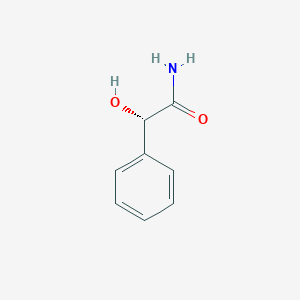
(S)-(+)-扁桃酰胺
描述
(S)-(+)-Mandelamide, also known as (S)-(+)-alpha-methylbenzyl alcohol, is an organic compound that belongs to the class of aromatic amides. It is a colorless liquid with a sweet, fruity aroma and is used in a variety of applications, including as a flavoring agent, a preservative, and a fragrancing agent. It has many potential applications in the pharmaceutical and food industries, as well as in laboratory experiments. It is a safe, non-toxic, and non-carcinogenic compound, making it an ideal choice for use in a range of applications.
科学研究应用
农业中的杀菌剂活性:(S)-(+)-扁桃酰胺衍生物已被合成,并显示出对番茄和马铃薯晚疫病以及葡萄霜霉病等植物病害的有效性。这些研究突出了扁桃酰胺作为农业中杀菌剂的潜力 (Lamberth、Kempf 和 Kříž,2007);(Lamberth、Cederbaum、Jeanguenat、Kempf、Zeller 和 Zeun,2006)。
有机合成中的催化:(S)-(+)-扁桃酰胺已被用作炔烃对杂芳醛不对称加成的催化剂,证明了其在有机合成中的效用 (Blay、Fernández、Marco-Aleixandre 和 Pedro,2006)。
生化表征:已经表征了来自 Pseudomonas putida 的酶扁桃酰胺水解酶,它催化扁桃酰胺的水解。这项研究有助于我们理解涉及扁桃酰胺的生化途径 (Gopalakrishna 等人,2004)。
定向进化研究:已经使用定向进化进行研究,以探索扁桃酰胺水解酶的底物特异性,扁桃酰胺水解酶是一种参与扁桃酰胺代谢的酶。这项研究增强了我们对酶-底物相互作用的理解 (Wang、Yep、Kenyon 和 McLeish,2009)。
化学性质和反应:已经研究了水溶液中的扁桃酰胺酮-烯醇体系,提供了对扁桃酰胺及其衍生物的化学行为的见解 (Chiang、Guo、Kresge、Richard 和 Tóth,2003)。
手性和低聚化:扁桃酰胺衍生物的手性已在低聚化反应的背景下进行了探索。这项研究有助于理解化学反应中的手性影响 (Ritter、Stöhr 和 Favresse,2014)。
属性
IUPAC Name |
(2S)-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPZHKLEZXLNU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356025 | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Mandelamide | |
CAS RN |
24008-63-7 | |
| Record name | (S)-Mandelamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24008-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANDELAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-(+)-Mandelamide used in asymmetric synthesis?
A1: (S)-(+)-Mandelamide acts as an effective chiral catalyst in various enantioselective reactions. [, , ] For example, it efficiently catalyzes the addition of dimethylzinc to α-keto esters, yielding α-methyl-α-hydroxy esters with good enantioselectivities, particularly for aryl and heteroaryl substrates. [] Additionally, it catalyzes the addition of aryl and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities, offering a convenient alternative to methods requiring Ti(O(i)Pr)4. []
Q2: Can you provide an example of how (S)-(+)-Mandelamide's chirality is exploited in complex molecule synthesis?
A2: In the synthesis of all four stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT), (S)-(+)-Mandelamide serves as a resolving agent. [] It reacts with (±)-4-phenyl-2-tetralone to form four diastereomeric spiro-oxazolidin-4-one derivatives. These diastereomers can be separated, and subsequent cleavage yields enantiopure (R)- or (S)-4-phenyl-2-tetralone, which are then transformed into the desired 4-P-PDOT enantiomers. []
Q3: Are there any studies on the structural characterization of (S)-(+)-Mandelamide derivatives?
A3: Yes, studies have explored the solid-state structures of calix[4]arene derivatives functionalized with (S)-(+)-Mandelamide arms. [] These derivatives exhibit interesting self-assembly properties, forming head-to-tail columnar structures that arrange into hexameric assemblies with chiral hexagonal channels in the presence of specific solvents. [] This highlights the potential of (S)-(+)-Mandelamide derivatives in supramolecular chemistry.
Q4: What about the enzymatic activity of compounds structurally similar to (S)-(+)-Mandelamide?
A4: While (S)-(+)-Mandelamide itself hasn't been extensively studied in this context, its close analog, mandelamide, is hydrolyzed by the enzyme mandelamide hydrolase (MAH). [] This enzyme exhibits some flexibility in its substrate specificity, also hydrolyzing small aliphatic amides like lactamide, albeit less efficiently. [] Interestingly, directed evolution studies on MAH have identified mutations that significantly impact substrate preference, suggesting the potential for engineering enzymes with tailored specificities towards (S)-(+)-Mandelamide or its derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

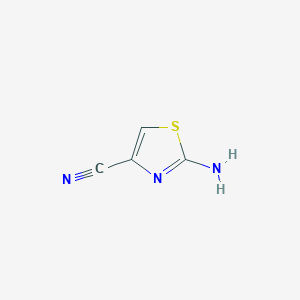
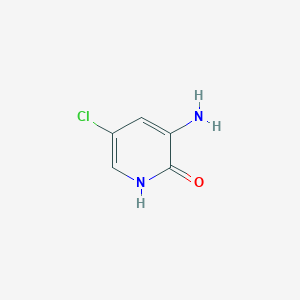

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)




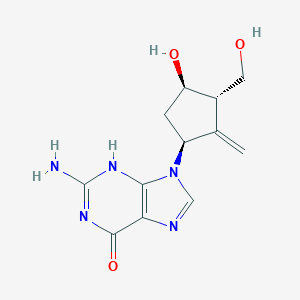
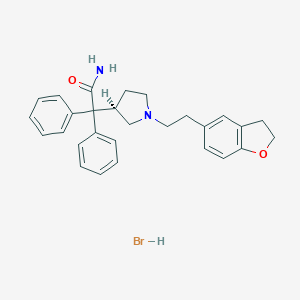
![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)
